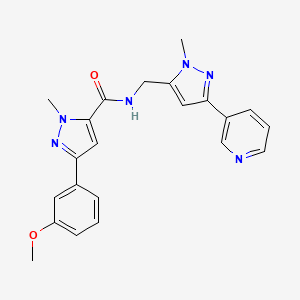![molecular formula C17H22N2O5 B2791732 5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 620931-00-2](/img/structure/B2791732.png)
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to a class of molecules that have been studied for their potential inhibitory effects on E. coli beta-Glucuronidase . It’s worth noting that the exact compound “5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid” does not have a lot of direct research available.
Applications De Recherche Scientifique
Anticancer Properties
The compound exhibits promising anticancer activity. A series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were designed based on literature reports. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated potent anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cells .
Antioxidant Activity
The compound [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine was synthesized using an optimal method. This compound may possess antioxidant properties, contributing to cellular health and protection against oxidative stress .
Pyrazolyl Thiazole Derivative
Another derivative, 2-{5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine , was synthesized. Although its specific applications are not fully elucidated, its unique structure warrants further investigation. The compound was characterized using NMR, IR, and LCMS data .
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, learning, and memory .
Mode of Action
The compound acts as a dopamine agonist , meaning it binds to and activates the D2 receptor . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the body . The compound also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the D2 receptor, the compound affects several biochemical pathways. It stimulates the striatum in the brain, a region involved in motor control . It also affects the mesocortical pathway , which is associated with cognitive functions such as attention and memory .
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the kidneys as metabolites within 24 hours, and about 25% is excreted in the bile .
Result of Action
The activation of the D2 receptor by the compound results in various effects at the molecular and cellular level. It can improve memory and attention, increase the velocity of psychomotor reactions, and enhance the lability of nervous processes . It can also improve peripheral blood circulation, which can be beneficial in conditions such as intermittent claudication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s absorption and metabolism can be affected by factors such as the individual’s age, health status, and genetic makeup. The compound’s stability can be influenced by storage conditions. It is recommended to store the compound at 2-8°C .
Propriétés
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c20-16(2-1-3-17(21)22)19-8-6-18(7-9-19)11-13-4-5-14-15(10-13)24-12-23-14/h4-5,10H,1-3,6-9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOPBJMLWWIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)
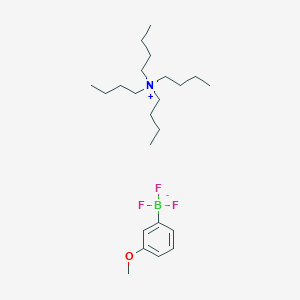
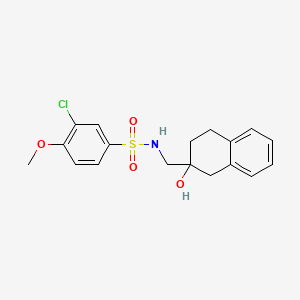
![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)

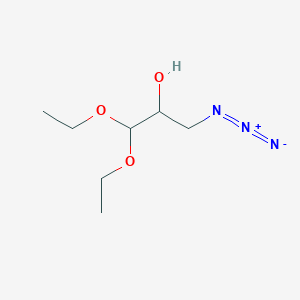
![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)

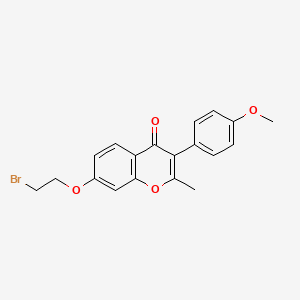
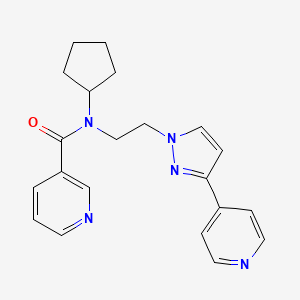
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)
